

Application Notes and Protocols for Mal-amido-PEG2-C2-acid

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Compound of Interest		
Compound Name:	Mal-amido-PEG2-C2-acid	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper storage, handling, and application of **Mal-amido-PEG2-C2-acid**, a heterobifunctional linker commonly used in bioconjugation and the development of targeted therapeutics.

Introduction

Mal-amido-PEG2-C2-acid is a versatile crosslinking reagent featuring a maleimide group at one end and a carboxylic acid at the other, connected by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] This structure allows for the sequential and controlled conjugation of two different molecules. The maleimide group reacts specifically with sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins, while the carboxylic acid can be activated to form a stable amide bond with primary amines, like those on lysine residues.[2][3] The PEG spacer enhances the solubility and stability of the resulting bioconjugates.[1][4]

This linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6] In ADCs, it can be used to attach a cytotoxic payload to a monoclonal antibody, directing the therapeutic agent to a specific target. In PROTACs, it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[5][6]

Chemical and Physical Properties



A summary of the key properties of Mal-amido-PEG2-C2-acid is provided in the table below.

Property	Value	
Synonyms	Mal-amido-PEG2-C2-acid; 3-[2-[2-[[3-(2,5- Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1- oxopropyl]amino]ethoxy]ethoxy]propanoic acid	
CAS Number	756525-98-1	
Molecular Formula	C14H20N2O7	
Molecular Weight	328.32 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (≥ 100 mg/mL)	

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and reactivity of **Mal-amido-PEG2-C2-acid**.

Storage Conditions



Form	Storage Temperature	Duration	Special Conditions
Solid (Powder)	4°C	Long-term	Store under a dry, inert atmosphere (e.g., nitrogen).[1]
-20°C	Up to 3 years	For extended storage.	
In Solvent (e.g., DMSO)	-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles. Stored under nitrogen.[5]
-80°C	Up to 6 months	For longer-term storage of solutions. Stored under nitrogen. [5]	

Handling Precautions:

- Before opening, allow the vial to warm to room temperature to prevent moisture condensation.
- Handle in a dry environment using clean, dry tools.
- Keep the container tightly sealed when not in use.
- For personal protection, refer to the Safety Data Sheet (SDS). General recommendations include wearing gloves, and eye protection, and working in a well-ventilated area.[7][8]

Experimental Protocols

Mal-amido-PEG2-C2-acid is a bifunctional linker, enabling a two-step conjugation process. The following protocols outline the general procedures for:

 Carboxylic Acid Activation and Amine Coupling: Reacting the carboxylic acid end of the linker with a primary amine-containing molecule.



 Maleimide-Thiol Conjugation: Reacting the maleimide end of the linker with a sulfhydrylcontaining molecule.

The order of these steps can be reversed depending on the specific molecules being conjugated.

Protocol 1: Carboxylic Acid Activation and Amine Coupling (EDC/NHS Chemistry)

This protocol describes the activation of the carboxylic acid group on **Mal-amido-PEG2-C2-acid** using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.

Materials:

- Mal-amido-PEG2-C2-acid
- Amine-containing molecule (e.g., protein, peptide, or small molecule)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Anhydrous DMSO or DMF
- Purification system (e.g., size-exclusion chromatography (SEC), dialysis)

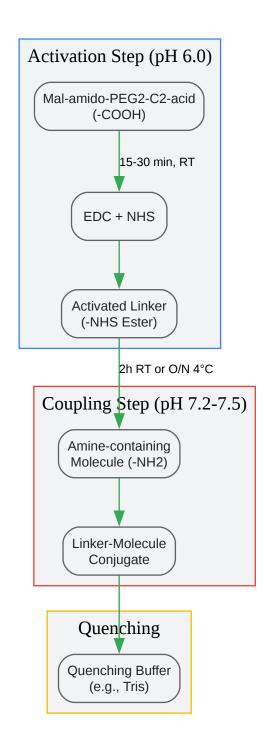
Procedure:

- Reagent Preparation:
 - Allow all reagents to equilibrate to room temperature before use.



- Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer or anhydrous solvent immediately before use, as EDC is susceptible to hydrolysis.
- Activation of Mal-amido-PEG2-C2-acid:
 - Dissolve Mal-amido-PEG2-C2-acid in an appropriate solvent (e.g., DMSO, DMF, or Activation Buffer).
 - Add a 2- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.
 - Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to Amine-containing Molecule:
 - Dissolve the amine-containing molecule in the Coupling Buffer.
 - Immediately add the activated linker solution to the amine-containing molecule solution. A
 5- to 20-fold molar excess of the linker over the amine-containing molecule is a common starting point, though this should be optimized for the specific application.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
- Quenching the Reaction:
 - Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
 - Incubate for 30 minutes at room temperature.
- Purification:
 - Purify the resulting conjugate using an appropriate method such as SEC or dialysis to remove excess reagents and byproducts.





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Workflow for Carboxylic Acid Activation and Amine Coupling.

Protocol 2: Maleimide-Thiol Conjugation

This protocol details the reaction of the maleimide group with a thiol-containing molecule, such as a protein with a free cysteine residue.



Materials:

- Molecule with a maleimide group (e.g., the product from Protocol 1)
- Thiol-containing molecule (e.g., reduced antibody, peptide)
- Conjugation Buffer: Phosphate-Buffered Saline (PBS) with 1-2 mM EDTA, pH 7.0-7.5 (degassed to minimize thiol oxidation)
- (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds
- Quenching Reagent: L-cysteine or N-acetylcysteine
- Purification system (e.g., SEC, dialysis)

Procedure:

- Preparation of Thiol-containing Molecule:
 - Dissolve the thiol-containing molecule in the Conjugation Buffer.
 - If necessary, reduce disulfide bonds by adding a 10- to 20-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.
 - Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.
- Conjugation Reaction:
 - Add the maleimide-containing molecule to the solution of the thiol-containing molecule. A
 5- to 20-fold molar excess of the maleimide compound is a typical starting point.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light if any of the components are light-sensitive.
- Quenching the Reaction:

Methodological & Application

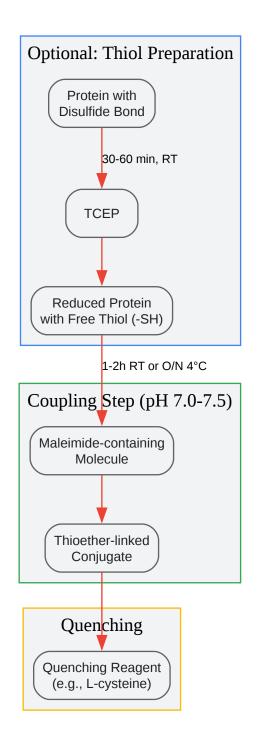




- Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted maleimide groups.
- Incubate for 30 minutes at room temperature.
- Purification:

 Purify the final conjugate using an appropriate method such as SEC or dialysis to remove excess reagents and byproducts.





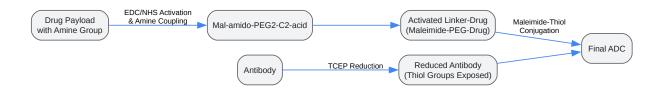
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Workflow for Maleimide-Thiol Conjugation.

Application Example: Antibody-Drug Conjugate (ADC) Synthesis



The following diagram illustrates the logical workflow for synthesizing an ADC using **Malamido-PEG2-C2-acid**, where a drug (payload) is first attached to the linker, which is then conjugated to an antibody.



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Logical workflow for ADC synthesis.

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